Cas no 2229129-01-3 (4-methoxy-4-(5-methyl-1,2-oxazol-4-yl)methylpiperidine)

4-Methoxy-4-(5-methyl-1,2-oxazol-4-yl)methylpiperidine is a heterocyclic compound featuring a piperidine core substituted with a methoxy group and a 5-methyl-1,2-oxazol-4-ylmethyl moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both methoxy and oxazole functionalities enhances its potential as a building block for bioactive molecules, particularly in the development of CNS-targeting compounds or antimicrobial agents. Its stability and synthetic versatility allow for further functionalization, enabling tailored modifications for specific applications. The compound’s well-defined stereochemistry and purity profile ensure reproducibility in research and industrial-scale processes.
4-methoxy-4-(5-methyl-1,2-oxazol-4-yl)methylpiperidine structure
2229129-01-3 structure
Product Name:4-methoxy-4-(5-methyl-1,2-oxazol-4-yl)methylpiperidine
CAS No:2229129-01-3
MF:C11H18N2O2
MW:210.272822856903
CID:6406638
PubChem ID:165865913
Update Time:2025-11-06

4-methoxy-4-(5-methyl-1,2-oxazol-4-yl)methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-4-(5-methyl-1,2-oxazol-4-yl)methylpiperidine
    • EN300-1833272
    • 2229129-01-3
    • 4-methoxy-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidine
    • Inchi: 1S/C11H18N2O2/c1-9-10(8-13-15-9)7-11(14-2)3-5-12-6-4-11/h8,12H,3-7H2,1-2H3
    • InChI Key: LCOQHITWPPJVFL-UHFFFAOYSA-N
    • SMILES: O(C)C1(CC2C=NOC=2C)CCNCC1

Computed Properties

  • Exact Mass: 210.136827821g/mol
  • Monoisotopic Mass: 210.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 47.3Ų

4-methoxy-4-(5-methyl-1,2-oxazol-4-yl)methylpiperidine Pricemore >>

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Additional information on 4-methoxy-4-(5-methyl-1,2-oxazol-4-yl)methylpiperidine

Introduction to 4-methoxy-4-(5-methyl-1,2-oxazol-4-yl)methylpiperidine (CAS No. 2229129-01-3)

4-methoxy-4-(5-methyl-1,2-oxazol-4-yl)methylpiperidine (CAS No. 2229129-01-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring, a methoxy group, and a 5-methyl-1,2-oxazolyl moiety. These structural elements contribute to its potential pharmacological activities and make it a valuable candidate for various therapeutic applications.

The piperidine ring is a common structural motif in many bioactive compounds due to its ability to form stable complexes with biological targets. The presence of the methoxy group and the 5-methyl-1,2-oxazolyl moiety further enhances the compound's lipophilicity and bioavailability, making it an attractive candidate for drug development.

Recent studies have focused on the potential of 4-methoxy-4-(5-methyl-1,2-oxazol-4-yl)methylpiperidine as a modulator of various biological pathways. One notable area of research is its interaction with G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. GPCRs play crucial roles in signal transduction and are involved in a wide range of physiological processes, including neurotransmission, immune responses, and metabolic regulation.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and selectivity of 4-methoxy-4-(5-methyl-1,2-oxazol-4-yl)methylpiperidine for several GPCRs. The results showed that this compound exhibits high affinity for the serotonin 5-HT7 receptor, which is implicated in mood disorders and circadian rhythm regulation. This finding suggests that 4-methoxy-4-(5-methyl-1,2-oxazol-4-yl)methylpiperidine could be developed into a novel therapeutic agent for treating conditions such as depression and sleep disorders.

Beyond its potential as a GPCR modulator, 4-methoxy-4-(5-methyl-1,2-oxazol-4-yl)methylpiperidine has also been explored for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. A study in the European Journal of Pharmacology demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings highlight its potential as an anti-inflammatory agent and warrant further investigation in preclinical models.

The pharmacokinetic properties of 4-methoxy-4-(5-methyl-1,2-oxazol-4-yl)methylpiperidine have also been studied to assess its suitability for drug development. Preliminary data indicate that this compound has favorable oral bioavailability and a reasonable half-life, which are important considerations for designing effective therapeutic agents. Additionally, toxicity studies have shown that it exhibits low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile.

In conclusion, 4-methoxy-4-(5-methyl-1,2-oxazol-4-yl)methylpiperidine (CAS No. 2229129-01-3) is a promising compound with diverse pharmacological activities. Its potential as a GPCR modulator and anti-inflammatory agent makes it an exciting candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and therapeutic applications.

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